molecular formula C16H24N6O B2586952 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176124-39-1

2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2586952
CAS No.: 2176124-39-1
M. Wt: 316.409
InChI Key: QDFYDKZMWJPIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a dihydropyridazin-3-one core, a scaffold known to be present in various biologically active molecules . This core structure is substituted with a 1,2,4-triazole moiety, a privileged heterocycle in pharmaceutical sciences due to its versatile binding properties and presence in numerous marketed drugs across therapeutic areas, including anticonvulsants and antifungals . The presence of the piperidine ring further enhances the molecule's potential for interaction with central nervous system (CNS) targets. Researchers may investigate this compound as a key intermediate or a novel chemical entity for probing biological pathways. Given the known pharmacological profiles of its structural components, it holds potential for development in research areas such as neuroscience (e.g., as a modulator of GABA_A receptors) or oncology (e.g., as a kinase inhibitor scaffold) . Its mechanism of action would be highly dependent on the specific research context and target of interest. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[1-(2-methylpropyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-13(2)9-20-7-5-14(6-8-20)10-21-16(23)4-3-15(19-21)22-12-17-11-18-22/h3-4,11-14H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFYDKZMWJPIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)CN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules documented in pharmacological and agrochemical literature. Below is a detailed analysis:

Thieno[3,2-d]pyrimidine Derivatives

The European patent EP 2 402 347 A1 describes 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (MH⁺: 494.19), a thienopyrimidine analog. Key differences include:

  • Substituents: A methanesulfonyl-piperazine group enhances solubility, while a morpholino ring may influence pharmacokinetic stability.
  • Bioactivity: Thienopyrimidines are often kinase inhibitors, suggesting divergent therapeutic applications compared to the triazole-dihydropyridazinone hybrid.

Pyrazine-Substituted Analogs

A closely related compound, 2-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (CAS: 2195940-75-9; Molecular Weight: 352.39 g/mol), shares the same dihydropyridazinone-triazole core but substitutes the 2-methylpropyl group with a 6-methylpyrazin-2-yl moiety.

  • Impact of Pyrazine : The pyrazine ring introduces additional hydrogen-bonding sites, which may enhance target affinity in enzyme inhibition assays.
  • Cost and Availability : Priced at $8–$11 per gram, this analog’s commercial availability suggests scalability for preclinical studies.

Triazolo[4,3-a]pyridinone Impurities

Pharmaceutical impurities such as 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS: 62337-66-0) and its derivatives are structurally distinct but share the 1,2,4-triazole motif.

  • Functional Divergence: The triazolo-pyridinone core lacks the dihydropyridazinone ring, reducing conformational flexibility.
  • Regulatory Significance : These impurities highlight synthetic challenges in triazole-containing pharmaceuticals, emphasizing the need for rigorous purification protocols.

Agrochemical Triazole Derivatives

Epoxiconazole (BAS 480 F; CAS: 133855-98-8), a fungicide, incorporates a 1,2,4-triazole group linked to an oxirane ring.

  • Structural Contrast: The oxirane and chlorophenyl/fluorophenyl substituents in epoxiconazole confer antifungal activity via sterol biosynthesis inhibition, a mechanism less likely in the dihydropyridazinone-based compound.
  • Toxicity Considerations : Agrochemical triazoles often exhibit higher ecotoxicity, underscoring the pharmacological safety advantages of the target compound.

Tabulated Comparative Analysis

Property Target Compound Thienopyrimidine Derivative Pyrazine Analog Epoxiconazole
Core Structure Dihydropyridazinone-triazole Thieno[3,2-d]pyrimidine Dihydropyridazinone-triazole Oxirane-triazole
Molecular Weight (g/mol) 352.39 494.19 352.39 329.78
Key Substituents 2-methylpropyl-piperidine Methanesulfonyl-piperazine, morpholino 6-methylpyrazin-2-yl-piperidine Chlorophenyl, fluorophenyl
Primary Application Research (kinase/enzyme inhibition) Kinase inhibition Research (structural analogs) Agricultural fungicide

Research Implications

The dihydropyridazinone-triazole scaffold demonstrates versatility, with substituent modifications tailoring bioactivity across therapeutic and agrochemical domains. Compared to thienopyrimidines, the target compound’s reduced molecular weight may improve bioavailability, while its piperidine linker offers synthetic modularity. However, the absence of agrochemical substituents (e.g., chlorophenyl groups) likely limits antifungal potency relative to epoxiconazole. Further studies should explore SAR (structure-activity relationships) to optimize selectivity and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.